molecular formula C12H17N B13104013 Cyclopropyl(4-ethylphenyl)methanamine

Cyclopropyl(4-ethylphenyl)methanamine

Cat. No.: B13104013
M. Wt: 175.27 g/mol
InChI Key: XMKVUDBNDGYTFN-UHFFFAOYSA-N
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Description

Cyclopropyl(4-ethylphenyl)methanamine is a chiral amine featuring a cyclopropane ring directly bonded to a methanamine group and a para-ethyl-substituted phenyl ring. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the ethyl group) and conformational rigidity (from the cyclopropane ring), making it relevant in medicinal chemistry for targeting central nervous system (CNS) receptors or enzymes .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

cyclopropyl-(4-ethylphenyl)methanamine

InChI

InChI=1S/C12H17N/c1-2-9-3-5-10(6-4-9)12(13)11-7-8-11/h3-6,11-12H,2,7-8,13H2,1H3

InChI Key

XMKVUDBNDGYTFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-ethylphenyl)methanamine typically involves the reaction of cyclopropylmethylamine with 4-ethylbenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-ethylphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopropyl(4-ethylphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-ethylphenyl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter release and uptake .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and their substituent-driven differences:

Compound Name Substituent(s) on Phenyl Ring Molecular Weight (g/mol) Key Properties/Applications References
Cyclopropyl(4-ethylphenyl)methanamine 4-Ethyl 175.27 Moderate lipophilicity, CNS targeting [Hypothetical]
(R)-Cyclopropyl(4-fluorophenyl)methanamine HCl 4-Fluoro 201.67 Enhanced polarity; serotonin receptor modulation
[1-(3-Chlorophenyl)cyclopropyl]methanamine HCl 3-Chloro 169.66 Electron-withdrawing group; antimicrobial activity
(R)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine HCl 4-CF₃ 245.68 High metabolic stability; kinase inhibition
Cyclopropyl(quinolin-7-yl)methanamine Quinolin-7-yl 198.26 Expanded aromatic system; anticancer applications

Key Observations :

  • Electron-Donating Groups (e.g., 4-Ethyl) : Increase lipophilicity, enhancing blood-brain barrier penetration compared to halogenated analogs .
  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Improve metabolic stability and receptor binding affinity but reduce solubility .
  • Heteroaromatic Systems (e.g., Quinolin-7-yl): Broaden pharmacological targets (e.g., anticancer) but introduce synthetic complexity .

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity
  • Serotonin 2C (5-HT2C) Receptor : Fluorinated analogs (e.g., 4-Fluoro derivative ) show higher selectivity due to dipole interactions with receptor pockets.
  • ALK Inhibition : Trifluoromethyl-substituted compounds exhibit potent inhibition (IC₅₀ < 10 nM) via hydrophobic interactions .
Solubility and Stability
  • 4-Ethyl Derivative : LogP ~2.5 (estimated), suitable for oral bioavailability but prone to CYP450 metabolism.
  • 4-CF₃ Derivative : LogP ~3.1, with extended half-life due to resistance to oxidative metabolism .

Stereochemical Considerations

  • (R)- vs. (S)-Enantiomers : The (R)-configuration in fluorinated analogs (e.g., ) enhances 5-HT2C binding by >10-fold compared to (S)-isomers.
  • Racemic Mixtures: Often show reduced efficacy due to antagonistic effects of enantiomers, as noted in .

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